1,4-Dichlorobenzene-d4

Übersicht

Beschreibung

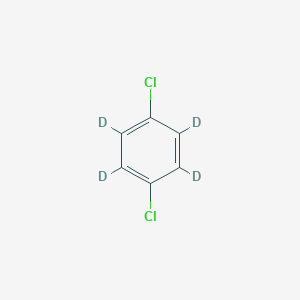

1,4-Dichlorobenzene-d4 is a deuterated form of 1,4-dichlorobenzene, where four hydrogen atoms are replaced by deuterium atoms. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. The chemical formula for this compound is C6D4Cl2, and it has a molecular weight of 151.03 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dichlorobenzene-d4 is typically synthesized by reacting 1,4-dichlorobenzene with deuterated reagents. One common method involves the reaction of 1,4-dichlorobenzene with deuterated sodium hydroxide (NaOD) in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures. The reaction is usually carried out at temperatures ranging from 60°C to 70°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, with careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichlorobenzene-d4 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form 1,4-dichlorobenzene derivatives with different functional groups.

Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include 1,4-dihydroxybenzene, 1,4-diaminobenzene, and 1,4-dithiobenzene.

Oxidation Reactions: Products include 1,4-dichlorobenzoquinone and other oxidized derivatives.

Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Spectroscopy

DCB-d4 is extensively used as an internal standard in NMR spectroscopy. Its isotopic labeling enables researchers to calibrate chemical shifts and quantify compounds accurately. The distinct signals produced by deuterium allow for better resolution in complex mixtures, making it an essential tool in organic chemistry.

Case Study: Calibration in Organic Synthesis

In a study involving the synthesis of organic compounds, DCB-d4 was employed to calibrate NMR spectra, allowing for precise determination of product yields. The use of DCB-d4 improved the reliability of quantitative analysis by compensating for variations during sample preparation and analysis.

Environmental Analysis

DCB-d4 serves as a recovery standard in environmental analyses, particularly in the detection of polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and organochlorine pesticides using gas chromatography (GC) and liquid chromatography (LC) methods. Its chemical similarity to target analytes ensures consistent behavior during extraction and detection processes.

Data Table: Recovery Rates of Environmental Analytes Using DCB-d4

| Compound | Recovery Rate (%) | Method Used |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons | 85-95 | GC-MS |

| Polychlorinated Biphenyls | 80-90 | LC-MS |

| Organochlorine Pesticides | 75-88 | GC-MS |

Chemical Kinetics Studies

DCB-d4 is utilized to study reaction mechanisms and kinetics by tracking the deuterium atoms in chemical reactions. This application is particularly valuable in understanding reaction pathways and rates, as the isotopic substitution can influence reaction dynamics.

Case Study: Kinetic Isotope Effect

In a kinetic study examining the reaction rates of chlorination reactions, DCB-d4 was used to demonstrate the kinetic isotope effect, where reactions involving DCB-d4 proceeded at different rates compared to its non-deuterated counterpart. This provided insights into the transition states and mechanisms involved.

Material Science

In material science, DCB-d4 is employed in the synthesis of deuterated polymers and materials for studying their properties and behaviors under various conditions. The incorporation of deuterium into polymer structures can significantly alter their physical properties, making them useful for specialized applications.

Data Table: Properties of Deuterated Polymers Synthesized with DCB-d4

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(p-phenylene sulfide) | 280 | 50 |

| Deuterated Polyethylene | 110 | 30 |

Toxicological Studies

While DCB-d4 is primarily used for analytical purposes, it is also referenced in toxicological studies to assess the health effects associated with exposure to dichlorobenzenes. Research indicates that exposure to 1,4-dichlorobenzene can lead to liver and kidney toxicity, with implications for human health risk assessments.

Case Study: Toxicity Assessment

A comprehensive review highlighted that chronic exposure to dichlorobenzenes resulted in significant histopathological changes in animal models. The findings underscore the importance of using isotopically labeled compounds like DCB-d4 to trace metabolic pathways without introducing additional confounding variables from non-labeled compounds.

Wirkmechanismus

The mechanism of action of 1,4-Dichlorobenzene-d4 is primarily related to its use as an isotopic tracer in various analytical techniques. The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, allowing researchers to track the compound and its derivatives in complex mixtures. Additionally, the compound’s chemical reactivity is similar to that of 1,4-dichlorobenzene, enabling it to participate in similar chemical reactions while providing isotopic labeling .

Vergleich Mit ähnlichen Verbindungen

1,4-Dichlorobenzene-d4 can be compared with other deuterated and non-deuterated chlorobenzenes:

1,4-Dichlorobenzene: The non-deuterated form, commonly used as a disinfectant, pesticide, and deodorant.

1,2-Dichlorobenzene: An isomer with chlorine atoms at the 1 and 2 positions.

1,3-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 3 positions.

The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry and research applications.

Biologische Aktivität

1,4-Dichlorobenzene-d4 (DCB-d4) is a deuterated form of 1,4-dichlorobenzene, a compound widely used as a solvent and in various industrial applications. Understanding its biological activity is crucial for evaluating its safety and potential health effects.

- Chemical Formula : C6H2Cl2D4

- Molecular Weight : 175.03 g/mol

- CAS Number : 3855-82-1

General Toxicity

Research indicates that exposure to 1,4-dichlorobenzene can lead to various toxicological effects. A significant study conducted on F344/N rats and B6C3F1 mice revealed dose-dependent toxic effects, particularly affecting the liver and kidneys. The study administered doses ranging from 0 to 600 mg/kg/day over two years.

- Liver Effects : Increased incidences of nonneoplastic liver lesions were observed, including hepatocellular degeneration and necrosis.

- Kidney Effects : A dose-related increase in tubular cell adenocarcinomas was noted in male rats, with significant nephropathy also reported in both sexes at higher doses .

Hematological Changes

Clinical pathology assessments during toxicity studies indicated notable changes in hematological parameters:

- Increased Platelet Counts : Observed in mid- and high-dose female dogs.

- Reduced Red Blood Cells (RBCs) : Significant reductions were noted at high doses across both sexes.

- Alterations in Liver Enzymes : Elevated levels of alkaline phosphatase and transaminases were reported in high-dose groups .

Case Study on Inhalation Risks

A case study by the U.S. EPA evaluated inhalation risks associated with 1,4-dichlorobenzene exposure. It highlighted potential health hazards for individuals living near industrial sites where the compound is used or released into the environment. The study underscored the importance of assessing both onsite and offsite exposure pathways to mitigate risks effectively .

Biochemical Mechanisms

The biological activity of DCB-d4 can be attributed to its interaction with cellular mechanisms:

- Metabolic Activation : DCB-d4 undergoes metabolic activation in the liver, leading to the formation of reactive intermediates that can cause cellular damage.

- Oxidative Stress : Studies suggest that exposure may induce oxidative stress, contributing to cellular dysfunction and toxicity .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Toxicology (Rats/Mice) | Dose-dependent increases in liver lesions and kidney tumors |

| Hematology | Altered blood parameters including reduced RBCs and increased platelets |

| Inhalation Risk | Potential health hazards for populations near industrial sites |

Eigenschaften

IUPAC Name |

1,4-dichloro-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJBOOLMMGQPQU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959416 | |

| Record name | 1,4-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Dichlorobenzene-d4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3855-82-1 | |

| Record name | 1,4-Dichlorobenzene-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-d4, 3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3855-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,4-Dichlorobenzene-d4 used as an internal standard in analyzing chlorobenzenes in water samples?

A1: Internal standards like this compound are crucial in analytical techniques like gas chromatography-mass spectrometry (GC-MS). They correct for variations during sample preparation and analysis. Since this compound is chemically similar to the target analytes (chlorobenzenes) but isotopically labeled, it exhibits similar behavior during extraction and detection. [, ] This allows researchers to accurately quantify the chlorobenzenes in the water samples by comparing their signal to the known concentration of the internal standard.

Q2: What are the advantages of using a fully automated microextraction technique coupled with programmed temperature vaporization in this context?

A2: The research highlights the use of fully automated microextraction by packed sorbent (MEPS) coupled with programmed temperature vaporization (PTV) as a sample preparation technique. [, ] This approach offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.